Cas no 934-60-1 (6-Methylpicolinic acid)

6-Methylpicolinic acid structure
6-Methylpicolinic acid structure
Produktname:6-Methylpicolinic acid
CAS-Nr.:934-60-1
MF:C7H7NO2
MW:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282

6-Methylpicolinic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Methyl-2-pyridinecarboxylic acid
    • 6-Methylpyridine-2-carboxylic acid
    • 2-Pyridinecarboxylic acid, 6-methyl-
    • 6-methyl-2-picolinic acid
    • 6-Methylpicolinic acid
    • 2-Carboxy-6-methylpyridine
    • NSC 109143
    • NSC 26023
    • 2-Picoline-6-carboxylic acid
    • 6-methyl-2-picolinicacid
    • Picolinic acid, 6-methyl-
    • 6-methyl-picolinic acid
    • 6-methyl picolinic acid
    • LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • KB675Y352L
    • 6-Methyl-pyridine-2-carboxylic acid
    • 2-METHYL-6-PYRIDINECARBOXYLIC ACID
    • 6-Methyl-2-pyridinecarboxylicacid
    • NSC
    • 6-Methyl-2-pyridinecarboxylic acid (ACI)
    • Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
    • 6-Methyl-3-picolinic acid
    • FG-0452
    • GEO-01924
    • DTXCID40161907
    • EN300-28863
    • MFCD00023481
    • SCHEMBL118409
    • Q27282160
    • W-100242
    • AO-801/41077373
    • AKOS005255224
    • 934-60-1
    • AC-7509
    • DTXSID20239416
    • 6-methyl-2-pyridylcarboxylic acid
    • 2-Carboxylic Acid-6-Methyl Pyridine
    • CS-W002139
    • LTUUGSGSUZRPRV-UHFFFAOYSA-
    • pyridine, 2-carboxy-6-methyl-
    • BBL023748
    • M0873
    • EINECS 213-287-4
    • CHEMBL1650458
    • CL0233
    • UNII-KB675Y352L
    • AB01368
    • NSC-26023
    • NSC26023
    • HY-W002139
    • STL362881
    • DB-307154
    • 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
    • SY004175
    • 6 -methyl-2-pyridylcarboxylic acid
    • NS00039560
    • Z278017928
    • MDL: MFCD00023481
    • Inchi: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
    • InChI-Schlüssel: LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC=C(C)N=1)O

Berechnete Eigenschaften

  • Genaue Masse: 137.04800
  • Monoisotopenmasse: 137.047678
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 136
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 50.2
  • Oberflächenladung: 0
  • XLogP3: 1.1

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.23
  • Schmelzpunkt: 127.0 to 132.0 deg-C
  • Siedepunkt: 100 °C/4.5 mmHg(lit.)
  • Flammpunkt: 100℃/4.5mm
  • Brechungsindex: 1.561
  • PSA: 50.19000
  • LogP: 1.08820
  • Löslichkeit: Nicht bestimmt

6-Methylpicolinic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36/37/39-S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Gefahrenklasse:IRRITANT
  • Lagerzustand:Store at room temperature

6-Methylpicolinic acid Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-Methylpicolinic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-28863-0.5g
6-methylpyridine-2-carboxylic acid
934-60-1 95%
0.5g
$21.0 2023-09-06
Enamine
EN300-28863-10.0g
6-methylpyridine-2-carboxylic acid
934-60-1 95%
10g
$72.0 2023-05-03
Enamine
EN300-28863-100.0g
6-methylpyridine-2-carboxylic acid
934-60-1 95%
100g
$462.0 2023-05-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0873-25G
6-Methylpyridine-2-carboxylic Acid
934-60-1 >98.0%(T)(HPLC)
25g
¥1285.00 2024-04-15
Chemenu
CM173681-500g
6-Methyl-2-pyridinecarboxylic acid
934-60-1 98%
500g
$795 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046976-100g
6-Methylpicolinic acid
934-60-1 98%
100g
¥890.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M62770-25g
6-Methyl-2-pyridinecarboxylic acid
934-60-1
25g
¥376.0 2021-09-04
eNovation Chemicals LLC
D402486-500g
2-Picoline-6-carboxylic acid
934-60-1 97%
500g
$2700 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032689-5g
6-Methylpicolinic acid
934-60-1 98%
5g
¥89 2024-05-20
TRC
M337943-500mg
6-Methyl-2-pyridinecarboxylic Acid
934-60-1
500mg
$ 65.00 2022-06-03

6-Methylpicolinic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Synthesis and resolution of substituted pipecolic acids
Overberger, C. G.; Shalati, M. D., European Polymer Journal, 1983, 19(10-11), 1055-65

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation
, Japan, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide
Referenz
Liquid-phase oxidation of 2,6-lutidine and 2,4,6-collidine with sodium bichromate and chromium trioxide
Kreile, D.; Milman, I. A.; Eglite, D.; Krumina, L.; Sile, D.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1978, 51(7), 1644-8

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  N-Hydroxyphthalimide ,  Manganese diacetate Solvents: Acetic acid
Referenz
Preparation of carboxylic acids by oxidation with molecular oxygen
, Japan, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  300 min, 60 °C; 5 h, rt
Referenz
A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof
, China, , ,

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Picolinic or 6-methylpicolinic acids
, USSR, , ,

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system
Gutkowska, Bozenna; Kabzinska, Zofia; Slowinski, Tomasz, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 9

Reaktionsbedingungen
1.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt
Referenz
Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties
Senegas, Jean-Michel; Bernardinelli, Gerald; Imbert, Daniel; Bunzli, Jean-Claude G.; Morgantini, Pierre-Yves; et al, Inorganic Chemistry, 2003, 42(15), 4680-4695

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol ,  Water ;  12 h, 50 °C
Referenz
Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene
Zhong, Qi-Di; Xue, Yun-Zhou; Yan, Hong; Song, Xiu-Qing; Zhong, Ru-Gang, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 80 °C
Referenz
Preparation of compounds for transforming growth factor receptor antagonists
, China, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.3
Referenz
Preparation of aryl sulfonamides as antagonists of CCR9 receptor
, United States, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 -
1.2 Reagents: Ammonia Solvents: Water
Referenz
Catechol 2,3-dioxygenase-catalyzed synthesis of picolinic acids from catechols
Asano, Yasuhisa; Yamamoto, Yasushi; Yamada, Hideaki, Bioscience, 1994, 58(11), 2954-6

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Smart contrast agents for mri imaging
, United States, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Solvents: Water ;  10 min, 50 °C
Referenz
Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles
Matthews, Colette; Rossiter, John T.; Ribbons, Douglas W.; Geary, Philip J.; Ryback, George; et al, Biocatalysis and Biotransformation, 1995, 12(4), 241-54

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition
Malkov, Andrei V.; Hand, John B.; Kocovsky, Pavel, Chemical Communications (Cambridge, 2003, (15), 1948-1949

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Water ;  54 h, pH 7, 30 °C
1.2 Reagents: Methanol
Referenz
Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane
Yoshida, Toyokazu; Sada, Yuki; Nagasawa, Toru, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170

Synthetic Routes 19

Reaktionsbedingungen
Referenz
Pyridine derivatives
, Japan, , ,

Synthetic Routes 20

Reaktionsbedingungen
Referenz
Use of indazole compound for treating psoriasis
, World Intellectual Property Organization, , ,

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Referenz
Smart contrast agents using cyclodextrin derivatives for MRI imaging
, World Intellectual Property Organization, , ,

Synthetic Routes 22

Reaktionsbedingungen
Referenz
Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds
, Japan, , ,

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 27

Reaktionsbedingungen
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

6-Methylpicolinic acid Raw materials

6-Methylpicolinic acid Preparation Products

6-Methylpicolinic acid Verwandte Literatur

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid
A11008
Reinheit:99%
Menge:500g
Preis ($):459.0